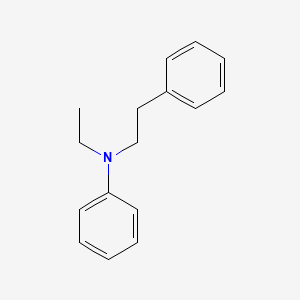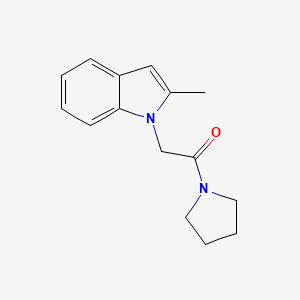
Pyrrolidine, 1-((2-methyl-1H-indol-1-yl)acetyl)-
Overview
Description
Pyrrolidine, 1-((2-methyl-1H-indol-1-yl)acetyl)-, is an organic compound that belongs to the family of pyrrolidine derivatives. It is a cyclic amine with a five-membered ring structure, and is a highly versatile and useful chemical compound. It has a variety of applications in synthetic organic chemistry, biochemistry, and pharmacology. Pyrrolidine is also known as 1-methyl-2-methyl-1H-indole-3-acetamide, 1-methyl-2-methylindole-3-acetamide, and 1-methyl-2-methylindole-3-ylacetamide.
Scientific Research Applications
Pyrrolidine has a wide range of applications in scientific research. It is used in the synthesis of various compounds, such as heterocycles, peptides, and pharmaceuticals. It is also used in the synthesis of various polymers and nanomaterials. Pyrrolidine is used in the synthesis of fluorescent probes, and is also used in the synthesis of various dyes and pigments. Additionally, pyrrolidine is used in the synthesis of various organic catalysts.
Mechanism of Action
The mechanism of action of pyrrolidine is not completely understood. It is believed that pyrrolidine acts as a nucleophile, reacting with electrophilic species such as carbonyl groups. It is also believed to act as an acid, reacting with bases. Additionally, pyrrolidine may act as a Lewis acid, reacting with Lewis bases.
Biochemical and Physiological Effects
Pyrrolidine has a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. Pyrrolidine has also been shown to have an effect on the release of hormones such as cortisol and adrenaline. Additionally, pyrrolidine has been shown to have an effect on the release of histamine, which is involved in inflammation and allergic reactions.
Advantages and Limitations for Lab Experiments
Pyrrolidine has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively stable, and can be stored at room temperature for long periods of time. Additionally, pyrrolidine is relatively inexpensive, making it a cost-effective option for laboratory experiments. A limitation of pyrrolidine is that it is not very soluble in water, and must be dissolved in organic solvents such as dimethyl sulfoxide or dimethylformamide. Additionally, pyrrolidine can be toxic if inhaled or ingested, and should be handled with caution.
Future Directions
Pyrrolidine has many potential future applications in scientific research. One potential application is in the synthesis of novel drugs, as pyrrolidine is a versatile building block for drug synthesis. Additionally, pyrrolidine could be used in the synthesis of fluorescent probes for imaging and diagnostics. Pyrrolidine could also be used in the synthesis of polymers and nanomaterials for applications such as drug delivery and tissue engineering. Additionally, pyrrolidine could be used in the synthesis of catalysts for chemical reactions. Finally, pyrrolidine could be used in the synthesis of dyes and pigments for use in paints and inks.
Synthesis Methods
Pyrrolidine can be synthesized through several different methods. The most common method is the reaction of 1-methyl-2-methylindole with acetic anhydride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature. The product is then purified by column chromatography or recrystallization. Other methods of synthesis include the reaction of 1-methyl-2-methylindole with ethyl chloroformate, the reaction of 1-methyl-2-methylindole with acrylonitrile, and the reaction of 1-methyl-2-methylindole with ethyl acetoacetate.
properties
IUPAC Name |
2-(2-methylindol-1-yl)-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-12-10-13-6-2-3-7-14(13)17(12)11-15(18)16-8-4-5-9-16/h2-3,6-7,10H,4-5,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXUHQMNXSNWHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CC(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20167629 | |
| Record name | Pyrrolidine, 1-((2-methyl-1H-indol-1-yl)acetyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20167629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
163629-09-2 | |
| Record name | Pyrrolidine, 1-((2-methyl-1H-indol-1-yl)acetyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163629092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrrolidine, 1-((2-methyl-1H-indol-1-yl)acetyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20167629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



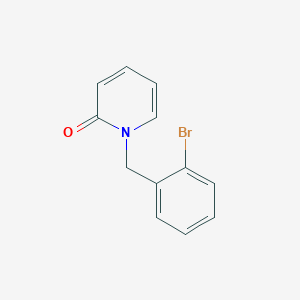
![N-[(4-fluorophenyl)methyl]-3-iodobenzamide](/img/structure/B6613203.png)
![(4-Chlorophenyl)[4-(2-chlorophenyl)-1-piperazinyl]methanone](/img/structure/B6613207.png)
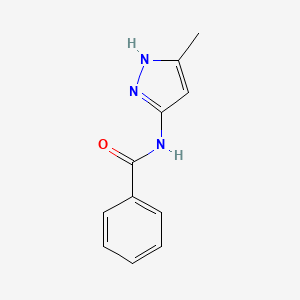
![methyl 4-({[4-(4-bromophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate](/img/structure/B6613215.png)
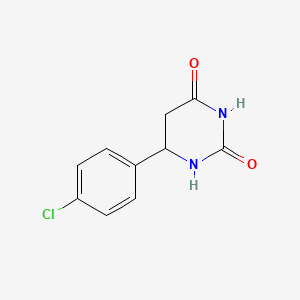
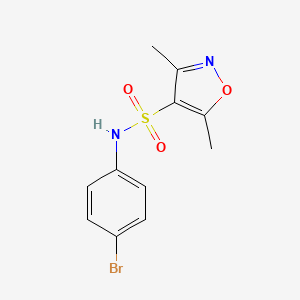
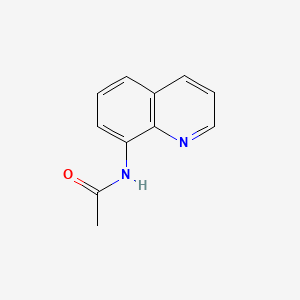
![2-[[5-(4-Bromophenyl)-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B6613235.png)
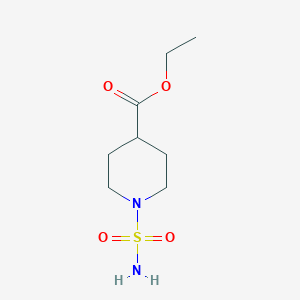
![2-chloro-N-[2-(dimethylamino)-2-phenylethyl]acetamide](/img/structure/B6613256.png)
![3-(4-nitrophenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B6613266.png)

